(R)-Chroman-3-carboxylic acid
Description
Overview of Chroman Frameworks in Organic and Medicinal Chemistry
The chroman scaffold, a heterocyclic system composed of a fused benzene (B151609) ring and a dihydropyran ring, is a privileged structure in drug discovery. acs.orgnih.gov This framework is a core component of a vast array of natural products, pharmaceuticals, and bioactive molecules. nih.gov Compounds incorporating the chroman-4-one structure, a close relative, exhibit a wide spectrum of pharmacological activities. rsc.org The versatility of the chroman moiety allows for synthetic modifications at various positions, leading to diverse biological effects. gu.se Its presence in compounds like vitamin E highlights its significance in biologically relevant molecules. nih.gov
Significance of Chirality in Chroman-3-carboxylic Acid Derivatives
Chirality, or the "handedness" of a molecule, is a critical factor in drug design and development, as the biological activity of stereoisomers can vary significantly. nih.gov Proteins and other biological targets are inherently chiral and often exhibit stereoselectivity when interacting with small molecules. nih.gov For chroman derivatives, the stereochemistry at the C2 and C3 positions of the dihydropyran ring can dramatically influence their biological function. mdpi.comresearchgate.net The (R)-configuration of chroman-3-carboxylic acid, specifically, provides a defined three-dimensional arrangement that is crucial for its application as a chiral building block in the synthesis of enantiomerically pure compounds. rsc.orgrsc.org The development of methods to produce optically pure (R)- and (S)-enantiomers of chroman derivatives is a key area of research, underscoring the importance of stereochemistry in this class of compounds. rsc.org
Historical Context and Evolution of Research on Chiral Chroman Carboxylic Acids
Research into chromone-3-carboxylic acid and its derivatives has a history spanning several decades, with early work focusing on their synthesis and reactivity. researchgate.net The development of synthetic methods for chiral chromans has evolved to include asymmetric catalysis, employing chiral catalysts such as phosphoric acids and cinchona alkaloids to achieve high enantioselectivity. chemrxiv.org The synthesis of chiral chroman-2-carboxylic acids, precursors to vitamin E, marked an important advancement in the field. mdpi.com More recently, innovative techniques like enzymatic resolution have been developed to obtain optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids, which are pivotal chiral building blocks for the pharmaceutical industry. rsc.org This progression reflects a growing emphasis on stereocontrolled synthesis to access enantiomerically pure chroman derivatives for various applications.
Chemical Properties of (R)-Chroman-3-carboxylic acid
| Property | Value |
| Chemical Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| Appearance | Solid |
| Chirality | (R) |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of R Chroman 3 Carboxylic Acid
Decarboxylation Reactions and Associated Mechanisms
Decarboxylation is a cornerstone of chroman-3-carboxylic acid chemistry, serving as a powerful method to generate reactive intermediates for subsequent C-C bond formation. The removal of the carboxyl group, typically as carbon dioxide (CO₂), can be achieved under various conditions, most notably through photoredox and transition metal catalysis. researchgate.net These methods leverage the carboxylic acid moiety as a traceless activating group, enhancing the electrophilicity of the alkene system before being expelled. researchgate.netmdpi.com
Visible-light photoredox catalysis offers a mild and efficient pathway for the decarboxylation of chroman-3-carboxylic acid precursors, leading to the formation of alkyl radicals. nih.govrsc.org These reactions often proceed via a "doubly decarboxylative" mechanism where the decarboxylation of one reaction partner initiates a radical cascade that culminates in the decarboxylation of the chroman precursor. ias.ac.inrsc.org
Mechanistic studies, including fluorescence quenching and cyclic voltammetry, support a pathway where the excited photocatalyst is reductively quenched. acs.org For instance, in the reductive azaarylation of coumarin-3-carboxylic acids, the reduced iridium catalyst transfers an electron to a (cyano)azaarene. acs.org The resulting radical anion then participates in a decarboxylative Giese-type reaction with the coumarin (B35378) substrate, leading to the formation of 4-substituted-chroman-2-ones after rearomatization and decarboxylative protonation. acs.org
Table 1: Examples of Photoredox-Mediated Decarboxylative Reactions
| Reaction Type | Photocatalyst | Substrates | Product Type | Ref. |
| Doubly Decarboxylative Giese Reaction | Ruthenium Complex | Coumarin-3-carboxylic acids, N-(acyloxy)phthalimides | 4-Alkylated-chroman-2-ones | ias.ac.in |
| Reductive Azaarylation | fac-Ir(ppy)₃ | Coumarin-3-carboxylic acids, (Cyano)azaarenes | 4-Substituted-chroman-2-ones | acs.org |
| Decarboxylative Radical Cyclization | Iron(III) chloride (FeCl₃) | Carboxylate salts, 2-(allyloxy)benzaldehydes | Chroman-4-ones | acs.org |
Transition metals, including palladium, copper, rhodium, and ruthenium, are effective catalysts for the decarboxylative functionalization of coumarin- and chromone-3-carboxylic acids. ias.ac.in These reactions provide routes for arylation, alkenylation, and phosphorylation, among other transformations. ias.ac.indntb.gov.uaresearchgate.net
Palladium-catalyzed reactions, for example, have been used for the decarboxylative arylation of coumarin-3-carboxylic acids with aryl halides. ias.ac.in Similarly, copper catalysts, which are often more economical, facilitate decarboxylative cross-coupling reactions. ias.ac.indntb.gov.ua A copper-catalyzed method for the phosphorylation of coumarin-3-carboxylic acids proceeds through a radical pathway initiated by decarboxylation, allowing for the formation of valuable C-P bonds. dntb.gov.ua
Rhodium catalysts enable C(sp²)-H activation and Michael addition, leading to C4-functionalized 3,4-dihydrocoumarins. ias.ac.in The proposed mechanism involves the activation of an N-heterocycle by Rh(III), which then coordinates to the coumarin-3-carboxylic acid. This facilitates a nucleophilic attack on the C=C double bond, followed by CO₂ extrusion to yield the final product. ias.ac.in Ruthenium catalysts have been employed for the alkenylation of coumarin-3-carboxylic acids with acrylates. ias.ac.in More recently, a photoinduced ligand-to-metal charge transfer (LMCT) approach using copper catalysts has been developed for the alkylation of chromone-3-carboxylic acids, forming 2-substituted chroman-4-ones under mild, redox-neutral conditions. rsc.org
Table 2: Transition Metals in Decarboxylative Functionalization
| Metal Catalyst | Reaction Type | Coupling Partner | Product | Ref. |
| Palladium (Pd) | Decarboxylative Arylation | Aryl/heteroaryl halides | 3-Aryl coumarins | ias.ac.in |
| Copper (Cu) | Decarboxylative Phosphorylation | H-phosphonates | 3-Phosphorylated coumarins | dntb.gov.ua |
| Rhodium (Rh) | C(sp²)-H Activation/Michael Addition | N-heterocycles | N-heterocycle substituted 3,4-dihydrocoumarins | ias.ac.in |
| Ruthenium (Ru) | Alkenylation | Acrylates | C4-Alkenylated coumarins | ias.ac.in |
| Copper (Cu) | Photoinduced LMCT Alkylation | Alkanes (e.g., 1,4-dioxane) | 2-Substituted chroman-4-ones | rsc.org |
Nucleophilic Reactions and Ring Transformations
The electronic structure of chromone- and coumarin-3-carboxylic acids makes them excellent substrates for nucleophilic attack. The carboxylic acid group enhances the electrophilic character of the pyrone ring, predisposing it to Michael additions and, under certain conditions, more complex ring opening and ring closure sequences. ias.ac.inmdpi.com
The C=C double bond in coumarin-3-carboxylic and chromone-3-carboxylic acids is an activated Michael acceptor. mdpi.comias.ac.in This allows for the conjugate addition of a wide range of nucleophiles, typically at the C4-position. The reaction often proceeds via a decarboxylative Michael addition, where the initial adduct loses CO₂ to form a stable chroman-2-one or chroman-4-one derivative. ias.ac.inmdpi.com
This strategy has been employed in doubly decarboxylative reactions where the nucleophile itself is generated via decarboxylation, for example, from pyridylacetic acid. mdpi.com The mechanism involves the addition of the nucleophile to the activated olefin, followed by a tandem or sequential double decarboxylation. mdpi.com Other examples include the addition of α-substituted azlactones to chromone-3-carboxylic acids, which, after decarboxylation, yield chromanones bearing an azlactone moiety. mdpi.com The reaction is initiated by the deprotonation of the nucleophile, which then adds to the chromone (B188151) system. Subsequent protonation and decarboxylation of the Michael adduct lead to the final product. mdpi.com
Chromone-3-carboxylic acid can undergo fascinating ring transformation reactions when treated with various nucleophiles. researchgate.nettubitak.gov.trtubitak.gov.tr These sequences, known as Ring Opening and Ring Closure (RORC), are initiated by a nucleophilic attack at the C2 position of the pyrone ring, which is highly electrophilic due to the influence of the adjacent oxygen atom and the C3-carboxylic group. researchgate.nettandfonline.com
This initial attack leads to the cleavage of the C2-O bond and opening of the pyrone ring. researchgate.nettandfonline.com The resulting intermediate can then undergo recyclization in several ways. Depending on the nucleophile and reaction conditions, the ring can close by involving the C4-carbonyl group or the C3-carboxylic acid function. tandfonline.com For instance, reactions with carbon nucleophiles like ethyl cyanoacetate (B8463686) or malononitrile (B47326) can lead to the expansion of the six-membered pyrone ring into an eight-membered benzoxocinone ring. tubitak.gov.tr The proposed mechanism involves the initial C2-attack and ring opening, followed by an intramolecular cyclization and decarboxylation. tubitak.gov.tr Similarly, nitrogen nucleophiles like hydrazines or primary amines can lead to the formation of various nitrogen-containing heterocycles such as chromenopyrazoles or enaminones after ring opening, decarboxylation, and subsequent recyclization. researchgate.net
Electrophilic Transformations
The chemical literature on (R)-Chroman-3-carboxylic acid and its unsaturated precursors is overwhelmingly focused on their reactivity as electrophiles or as substrates for decarboxylation-driven processes. The presence of the electron-withdrawing carbonyl and carboxyl groups deactivates the heterocyclic and benzene (B151609) rings toward electrophilic substitution. Consequently, electrophilic transformations targeting the core structure of this compound are not a common or well-documented reaction pathway. The compound's reactivity is dominated by nucleophilic additions to the activated pyran ring system and reactions involving the carboxylic acid group itself.
Transition Metal-Catalyzed Transformations
This compound and its derivatives are versatile substrates in a variety of transition metal-catalyzed reactions. The carboxyl group can act as a directing group, facilitating C-H activation and subsequent functionalization at various positions of the chroman scaffold.
Palladium catalysis has been effectively used for the functionalization of chroman and coumarin-3-carboxylic acid systems. Research has demonstrated palladium-catalyzed decarboxylative arylation of coumarin-3-carboxylic acids. ias.ac.in In one instance, a palladium(II) catalyst initiated protodecarboxylation at the C3-position, followed by a regioselective oxidative Heck reaction at the C4-position to yield 4-aryl coumarins. ias.ac.in This reaction utilized aryl boronic acids as the arylating agent and molecular oxygen as an oxidant. ias.ac.in
Another study detailed the palladium-catalyzed decarboxylative arylation of various heterocyclic carboxylic acids, including coumarin-3-carboxylic acids, with aryl halides. ias.ac.in The use of microwave irradiation in this process was found to enhance both the reaction rate and the product yield. ias.ac.in Furthermore, palladium catalysts have been employed in the synthesis of 4-aryl-3,4-dihydrocoumarins through the asymmetric addition of arylboronic acids to coumarins, a process known as the Hayashi-Miyaura reaction. chemrxiv.org
| Reaction Type | Catalyst System | Coupling Partner | Key Features | Product |
|---|---|---|---|---|
| Decarboxylative C4-Arylation | Pd(OAc)₂ | Aryl boronic acids | Protodecarboxylation at C3 followed by oxidative Heck reaction at C4. ias.ac.in | 4-Aryl coumarins ias.ac.in |
| Decarboxylative Arylation | PdBr₂ / DPEphos | Aryl bromides and iodides | Microwave irradiation enhances rate and yield. ias.ac.in | Arylated heterocycles ias.ac.in |
| Asymmetric Arylation (Hayashi-Miyaura) | Palladium / Chiral Ligands | Arylboronic acids | Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins. chemrxiv.org | 4-Aryl-3,4-dihydrocoumarins chemrxiv.org |
Rhodium catalysts have proven effective in the C-H functionalization of coumarin-3-carboxylic acids. A notable application is the C(sp²)–H arylation at the C4-position to produce 4-arylchroman-2-ones. ias.ac.in In these reactions, the carboxylic acid group is crucial for the reactivity, making the C4-position more electrophilic and amenable to conjugate addition by the rhodium catalyst. ias.ac.in The proposed mechanism involves the coordination of the carboxyl group to the Rh(III) center, facilitating the nucleophilic attack of the Rh-C bond onto the C=C double bond of the coumarin. ias.ac.in
Rhodium catalysis has also been utilized for the C4-functionalization of coumarin-3-carboxylic acids with N-heterocyclic compounds. ias.ac.in This transformation proceeds via a C(sp²)–H activation/Michael addition pathway. ias.ac.in The reaction is promoted by the Rh(III) catalyst and zinc acetate, which facilitates the formation of the active catalyst and the removal of the carboxylic acid group. ias.ac.in
| Reaction Type | Catalyst System | Reactant | Key Mechanistic Step | Product |
|---|---|---|---|---|
| C4-Arylation | Rhodium(III) complex | Coumarin-3-carboxylic acids | Coordination of the carboxyl group to Rh(III) followed by conjugate addition. ias.ac.in | 4-Arylchroman-2-ones ias.ac.in |
| C4-Functionalization with N-heterocycles | Rhodium catalyst / Zn(OAc)₂ | Coumarin-3-carboxylic acids and N-heterocycles | C(sp²)–H activation/Michael addition. ias.ac.in | N-heterocycle substituted 3,4-dihydrocoumarins ias.ac.in |
Copper-catalyzed reactions have been developed for the functionalization of coumarin-3-carboxylic acid derivatives. One such method involves the decarboxylative cross-coupling reaction with 4-thiazolidinones. ias.ac.in This reaction, catalyzed by copper(I) bromide and using di-tert-butyl peroxide (DTBP) as an oxidant, proceeds through a radical addition pathway following decarboxylation. ias.ac.in Other copper salts were found to be less effective in this transformation. ias.ac.in
Ruthenium catalysts have been employed for the C-H alkenylation of coumarin-3-carboxylic acids and their esters. ias.ac.in This reaction allows for the introduction of an alkenyl group at the C4 position using various acrylates as the alkenylating agents. ias.ac.in Additionally, ruthenium-catalyzed oxidative annulation of chromene-3-carboxamides has been reported, leading to the formation of benzopyran fused pyridine (B92270) scaffolds. rsc.org While not directly involving this compound, this highlights the utility of ruthenium in functionalizing related chromene systems. rsc.org
| Metal | Reaction Type | Catalyst System | Reactants | Product |
|---|---|---|---|---|
| Copper | Decarboxylative Cross-Coupling | CuBr / DTBP | Coumarin-3-carboxylic acids and 4-thiazolidinones ias.ac.in | Coumarinyl-4-thiazolidinone derivatives ias.ac.in |
| Ruthenium | C-H Alkenylation | Ruthenium catalyst | Coumarin-3-carboxylic acids/esters and acrylates ias.ac.in | 4-Alkenylated coumarins ias.ac.in |
Radical-Based Reaction Mechanisms and Pathways
This compound and its derivatives can participate in reactions proceeding through radical intermediates. A notable example is the visible light-driven doubly decarboxylative Giese reaction. rsc.org In this process, an alkyl radical, generated from a suitable precursor like N-(acyloxy)phthalimide, adds to the C4-position of a coumarin-3-carboxylic acid. rsc.orgresearchgate.net This is followed by a second decarboxylation event to yield 4-substituted-chroman-2-ones. rsc.orgresearchgate.net The radical nature of these transformations is often confirmed by the inhibition of the reaction in the presence of radical scavengers like TEMPO. acs.org
Another radical-based transformation is the silver-catalyzed arylthiodifluoromethylation of coumarin-3-carboxylic acids. ias.ac.in The proposed mechanism involves the initial decarboxylation of arylthiodifluoroacetic acid to form a radical intermediate, which then attacks the C4-position of the coumarin-3-carboxylic acid. ias.ac.in A subsequent second decarboxylation and protonation steps lead to the final product. ias.ac.in
Visible Light-Driven Synthetic Methodologies
Visible light photoredox catalysis has emerged as a powerful tool for the functionalization of coumarin-3-carboxylic acids under mild conditions. rsc.orgacs.orgacs.orgresearchgate.net A key example is the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids. acs.orgacs.orgnih.gov This reaction utilizes a photocatalyst, such as fac-Ir(ppy)₃, to activate (cyano)azaarenes. acs.orgacs.orgnih.gov The process is versatile and provides access to biologically relevant 4-substituted-chroman-2-ones. acs.orgacs.orgnih.gov The key parameters for the success of this strategy include the presence of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. acs.orgacs.orgnih.gov
Similarly, a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones has been developed. rsc.orgresearchgate.net This reaction involves two separate decarboxylation steps, with the first initiating the cycle and the second completing it. rsc.orgresearchgate.net This methodology is applicable to both coumarin-3-carboxylic acids and chromone-3-carboxylic acids, using N-(acyloxy)phthalimides as alkyl radical precursors. rsc.orgresearchgate.net
| Reaction Type | Photocatalyst | Reactants | Key Features | Product |
|---|---|---|---|---|
| Reductive Decarboxylative Azaarylation | fac-Ir(ppy)₃ | Coumarin-3-carboxylic acids and (cyano)azaarenes acs.orgacs.orgnih.gov | Photocatalytic activation of azaarenes. acs.orgacs.orgnih.gov | 4-Substituted-chroman-2-ones acs.orgacs.orgnih.gov |
| Doubly Decarboxylative Giese Reaction | Not specified | Coumarin-3-carboxylic acids and N-(acyloxy)phthalimides rsc.orgresearchgate.net | Two independent decarboxylation steps. rsc.orgresearchgate.net | 4-Substituted-chroman-2-ones rsc.orgresearchgate.net |
Derivatization and Functionalization Strategies of the Chroman 3 Carboxylic Acid Scaffold
Synthesis of Carboxamide Derivatives
The transformation of the carboxylic acid moiety into a carboxamide is a fundamental strategy to diversify the chroman-3-carboxylic acid scaffold. This is typically achieved through standard amide bond formation protocols. A common method involves the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. This is often accomplished by treating the chromone-3-carboxylic acid with thionyl chloride (SOCl₂), which generates the acyl chloride in situ. This reactive intermediate is then coupled with a variety of primary or secondary amines in the presence of a base, such as triethylamine, to yield the corresponding carboxamide derivatives in good yields. mdpi.comarkat-usa.org
Alternative coupling reagents can also be employed for the direct amidation of carboxylic acids. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are widely used to facilitate the amide bond formation between a carboxylic acid and an amine under mild conditions. This method is compatible with a wide range of functional groups. Another approach is palladium-catalyzed aminocarbonylation, which has been documented for the synthesis of chromone-3-carboxamide derivatives. sigmaaldrich.com
The synthesis of N-[1-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives has been reported, starting from 6-methyl-4-oxo-N-(4-piperidyl) chromene-3-carboxamide. nih.gov This intermediate is reacted with various sulfonyl chlorides, carbonyl chlorides, or heteroaryl chlorides to produce a library of carboxamide derivatives. nih.gov
A variety of amines have been successfully used in these coupling reactions, leading to a range of N-substituted chroman-3-carboxamides. The table below summarizes examples of amines used in the synthesis of chromone-3-carboxamides.
| Amine Nucleophile | Resulting Carboxamide Derivative | Reference |
| Diethylamine | N,N-diethylchromone-3-carboxamide | sigmaaldrich.com |
| L-proline methyl ester | Methyl 1-(chromone-3-carbonyl)pyrrolidine-2-carboxylate | sigmaaldrich.com |
| N-methylbenzylamine | N-benzyl-N-methylchromone-3-carboxamide | sigmaaldrich.com |
| 4-hydroxy-N-methylaniline | N-(4-hydroxyphenyl)-N-methylchromone-3-carboxamide | sigmaaldrich.com |
| Pyrrolidine (B122466) | 3-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one | researchgate.net |
These carboxamide derivatives are often synthesized to explore their biological activities, leveraging the established pharmacological importance of the chroman scaffold.
Formation of Complex Heterocyclic Conjugates and Hybrid Molecules
To further enhance the structural diversity and potential biological activity of the chroman-3-carboxylic acid scaffold, it is often conjugated with other heterocyclic systems. This approach, known as molecular hybridization, aims to combine the pharmacophoric features of different molecular entities into a single molecule. ijpcbs.comresearchgate.net
The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties and its role as an amide bond bioisostere. nih.govbeilstein-journals.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne.
In the context of chroman-3-carboxylic acid, this can be achieved by first converting the carboxylic acid to an azidomethyl group. For instance, 2-oxo-2H-chromene-3-carboxylic acids have been converted in three steps to 3-(azidomethyl)-2H-chromen-2-ones. heteroletters.org These azide precursors are then reacted with various substituted alkynes to generate the corresponding coumarin-triazole hybrids. heteroletters.orgnih.gov
A study describes the synthesis of coumarin-3-carboxylic acid derivatives of 1,2,3-triazole and triazoline. ekb.eg The synthesis starts with the reaction of coumarin-3-carboxylic acid with thiosemicarbazide (B42300), which is then further functionalized and cyclized to form the heterocyclic systems. ekb.eg Although these examples start from a coumarin (B35378) precursor, the synthetic strategies are applicable to the chroman scaffold.
Pyrrolidine rings are important structural motifs in many biologically active compounds. mdpi.com The integration of a pyrrolidine scaffold with a chroman framework can be achieved through cycloaddition reactions. A notable example is the enantioselective, decarboxylative (3+2)-cycloaddition of azomethine ylides with chromone-3-carboxylic acids. mdpi.com This reaction, performed under Brønsted base catalysis, yields highly functionalized and chiral pyrrolidine-chromanone polycyclic derivatives with good stereoselectivities. mdpi.com
Another approach involves the rearrangement of coumarin derivatives. For example, derivatives of coumarin-3-carboxylic acid, such as the ethyl ester and dimethyl amide, can be rearranged to form 3,4-disubstituted pyrrolidine-2,5-diones. mdpi.com This reaction provides a pathway to fuse the chroman and pyrrolidine ring systems.
The Ugi four-component reaction followed by an intramolecular Michael addition has also been utilized to synthesize diverse chromeno[3,4-c]pyrrole-3,4-diones from coumarin-3-carboxylic acid, anilines, isonitriles, and pyridine-based aldehydes. rsc.org
Quinoline (B57606) derivatives are known for their broad spectrum of biological activities. The incorporation of a quinoline moiety via a thioether linkage represents an effective strategy for creating novel hybrid molecules. A series of coumarin-3-carboxylic acid derivatives containing a thioether quinoline moiety have been designed and synthesized. nih.govresearchgate.netacs.org
The general synthetic route involves the preparation of a quinoline intermediate which is then coupled to the coumarin-3-carboxylic acid scaffold. acs.org The resulting hybrid molecules have shown significant biological activity, suggesting that the thioether quinoline moiety can act as a valuable pharmacophore to enhance the properties of the parent compound. researchgate.netacs.org The table below shows examples of synthesized coumarin-thioether-quinoline derivatives.
| Compound ID | R-group on Quinoline | Reference |
| A9 | Not specified in abstract | researchgate.net |
| A13 | 2,4-di-Cl | acs.org |
| B6 (Myricetin derivative) | Thioether quinoline | acs.org |
These findings highlight the potential of combining the chroman-3-carboxylic acid scaffold with thioether-linked quinolines to generate novel chemical entities.
The imidazole (B134444) ring is another key heterocycle found in many biologically active compounds. wikipedia.orgtsijournals.com The synthesis of imidazole derivatives from chromene-3-carboxylic acids has been reported. rsc.orgresearchgate.net A rational design approach led to the synthesis of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives. rsc.orgresearchgate.net The synthesis involves the reaction of chromene-3-carboxylic acids with substituted acyl bromides, followed by cyclization with ammonium (B1175870) acetate. rsc.orgresearchgate.net
The general synthesis of imidazoles can be achieved through various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org For the derivatization of chroman-3-carboxylic acid, the carboxylic acid functionality would first need to be converted into a suitable precursor for the imidazole ring-forming reaction.
Molecular hybridization is a powerful strategy in drug discovery that aims to combine two or more pharmacophores into a single hybrid molecule. ijpcbs.com This approach can lead to compounds with improved affinity, selectivity, and better pharmacokinetic profiles compared to the individual components. ijpcbs.comnih.gov The chroman-3-carboxylic acid scaffold is an excellent candidate for molecular hybridization due to its inherent biological relevance and the synthetic accessibility of its carboxylic acid group for further modification. ijpcbs.comresearchgate.net
Examples of this strategy include the synthesis of indole-coumarin hybrids, where the two scaffolds are linked to create novel anticancer agents. nih.gov Similarly, coumarin-benzimidazole hybrids have been synthesized by fusing coumarin carboxylic acid with o-phenylenediamine. ijpcbs.com The multifunctional nature of these hybrid compounds makes them promising candidates for treating complex diseases. ijpcbs.com The core principle is that the combination of different bioactive moieties can result in a synergistic effect or a novel mechanism of action.
C-H Functionalization at Remote Positions
The direct functionalization of carbon-hydrogen (C-H) bonds at positions remote from an existing functional group presents a significant challenge in organic synthesis. However, recent advancements have demonstrated the utility of the carboxylic acid group as a directing group to facilitate such transformations on the chroman scaffold and related structures.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for installing functional groups at otherwise inert C-H positions. acs.org The carboxylate group, although a weakly coordinating moiety, can effectively direct metal catalysts to specific sites, enabling regioselective functionalization. sci-hub.se While much of the research has focused on the functionalization of proximal C-H bonds (e.g., ortho-position of benzoic acids), there is a growing interest in targeting remote C(sp²) and C(sp³) C-H bonds. sci-hub.se
Strategies for remote C-H functionalization often involve the formation of large metallacyclic intermediates. For instance, palladium catalysis has been employed for the γ-C(sp³)–H olefination of aliphatic carboxylic acids, proceeding through a seven-membered palladacycle. acs.org This approach allows for the introduction of new carbon-carbon bonds at a position three carbons away from the directing carboxyl group.
Furthermore, the development of specialized ligands can enable the transannular γ-arylation of cycloalkane carboxylic acids, showcasing excellent selectivity for the γ-position over the typically more reactive β-C–H bonds. nih.gov These methods highlight the potential for achieving site-selective functionalization at remote positions within cyclic systems, a principle that can be extended to the chroman framework. The ability to functionalize saturated heterocycles, as demonstrated by the arylation of a tetrahydropyran-containing substrate, further underscores the versatility of this approach. nih.gov
While direct examples of remote C-H functionalization on the (R)-Chroman-3-carboxylic acid scaffold are still emerging, the principles established in related systems provide a strong foundation for future research. The use of directing templates and innovative ligand design will likely play a crucial role in overcoming the challenges associated with the selective functionalization of remote C-H bonds in this important heterocyclic system. dmaiti.com
Regioselective and Stereoselective Functionalization at C3 and C4
The carboxylic acid group at the C3 position plays a pivotal role, not only as a directing group but also as a reactive handle for decarboxylative functionalizations. ias.ac.in Transition-metal-catalyzed decarboxylative cross-coupling reactions have been extensively studied, allowing for the introduction of a wide array of substituents at the C3 position. chemrxiv.org For instance, a metal-free, visible-light-induced stereoretentive decarboxylative C-3 functionalization of chromone-3-carboxylic acids with optically active aziridines has been reported, providing chiral 3-substituted chromenones while preserving the optical purity of the starting material. chemrxiv.org
The C4 position can also be selectively functionalized, often through reactions that leverage the electronic properties of the chroman system. The carboxylic acid at C3 can act as an activating group, rendering the C4 position more susceptible to nucleophilic attack or other transformations. ias.ac.in For example, rhodium(III)-catalyzed C(sp²)–H arylation of coumarin-3-carboxylic acids at the C4-position has been achieved, highlighting the directing capability of the carboxyl group to facilitate functionalization at an adjacent position within the unsaturated lactone system. ias.ac.in While this example is on a coumarin, the underlying principles can inform strategies for the analogous chroman system.
Furthermore, methods for the dual functionalization of both C3 and C4 have been developed. One-pot C–H bond alkenylation of indole-3-carboxylic acids at the 2 and 4 positions catalyzed by rhodium demonstrates the possibility of multiple C-H functionalizations in a single operation, followed by decarboxylation. nih.gov
The regioselective aminolysis of epoxides offers another powerful strategy for introducing functionality with stereocontrol. For example, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines yields azetidines, demonstrating C3-selective aminolysis even when the C4 position is a benzylic position. frontiersin.org This type of transformation could be adapted to chroman precursors to install nitrogen-containing substituents at the C3 or C4 position with high regioselectivity.
Below is a table summarizing selected functionalization strategies at the C3 and C4 positions of related scaffolds, which could be applicable to this compound.
Table 1: Regioselective and Stereoselective Functionalization Strategies
| Position(s) | Reaction Type | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| C3 | Decarboxylative Functionalization | Visible Light / Tetrabutylammonium (B224687) Iodide | Metal-free, stereoretentive introduction of substituents from aziridines. chemrxiv.org |
| C4 | C(sp²)–H Arylation | Rhodium(III) Complex | Carboxylic acid at C3 directs arylation to the C4 position in coumarins. ias.ac.in |
| C3 & C4 | Dual C-H Alkenylation | Rhodium Catalyst | One-pot dual functionalization followed by decarboxylation in indole (B1671886) systems. nih.gov |
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the chroman backbone and the carboxylic acid moiety.
¹H NMR: The proton NMR spectrum of (R)-Chroman-3-carboxylic acid is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the acidic proton of the carboxyl group. The protons on the stereogenic center (C3) and the adjacent methylene (B1212753) group (C4) form a complex splitting pattern that is characteristic of this spin system.
¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
While specific spectral data for this compound is not widely published, data for closely related derivatives, such as (R)-6-methoxychroman-3-carboxylic acid, provide insight into the expected chemical shifts. rsc.org For this methoxy (B1213986) derivative, the key signals for the chroman core and carboxylic acid are well-defined. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimations based on general principles and data from related structures. Actual values may vary depending on solvent and experimental conditions.)
¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (4H) | 6.7 - 7.2 | Multiplet |
| -OCH₂- (C2) | 4.1 - 4.5 | Multiplet |
| -CH(COOH)- (C3) | 3.0 - 3.2 | Multiplet |
| -CH₂- (C4) | 2.9 - 3.1 | Multiplet |
¹³C NMR (Carbon)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 175 - 180 |
| C-O (Aromatic) | 150 - 155 |
| Quaternary Aromatic | 120 - 125 |
| Tertiary Aromatic | 115 - 130 |
| C2 (-OCH₂-) | 65 - 70 |
| C3 (-CH(COOH)-) | 38 - 42 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For this compound, IR analysis would confirm the presence of the carboxylic acid and the chroman ring system. acs.org Data from related chroman and coumarin (B35378) structures show characteristic absorption bands. nih.goviucr.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Ether (Chroman) | C-O stretch | 1200-1260 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). acs.org For this compound (molecular formula C₁₀H₁₀O₃), HRMS would yield a precise mass that corresponds to its theoretical value, thereby confirming the molecular formula and ruling out other possibilities. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly employed for this purpose. nih.govnih.govacs.org
The expected exact mass for the neutral molecule [M] is approximately 178.06299 Da. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Chiroptical Spectroscopy for Absolute Configuration Determination
As this compound is a chiral molecule, chiroptical methods are indispensable for confirming its absolute configuration. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. researchgate.net It is a powerful method for assigning absolute configurations, often considered more reliable than a single-wavelength specific optical rotation measurement. mdpi.com An ORD spectrum of this compound would show a characteristic curve, known as a Cotton effect, in the region of the molecule's electronic absorptions. The sign and shape of this curve can be correlated with the (R) configuration at the C3 stereocenter.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with a theoretical spectrum generated through quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.govlew.ro
For this compound, the procedure would involve:
Computational modeling of the (R)-isomer to find its most stable conformations.
Calculation of the theoretical ECD spectrum for the (R)-isomer using TDDFT.
Experimental measurement of the ECD spectrum of the synthesized sample.
A direct comparison between the experimental and theoretical spectra. A strong correlation confirms the absolute configuration as (R).
This combined experimental and theoretical approach is highly recommended for the stereochemical analysis of chromane (B1220400) derivatives. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structure and Stereochemistry (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique provides unambiguous proof of its atomic connectivity, conformation, and absolute stereochemistry.
A search of the Crystallography Open Database did not yield a published crystal structure for this compound. ugr.esugr.es However, analysis of related structures, such as 6-fluoro-4-oxochroman-2-carboxylic acid, demonstrates the detailed information that can be obtained. nih.gov Such an analysis would reveal precise bond lengths, bond angles, and the specific conformation of the dihydropyran ring (e.g., envelope or half-chair). For chiral molecules crystallized in a non-centrosymmetric space group, the absolute configuration can be determined with high confidence using anomalous dispersion effects. iucr.orgnih.gov
Theoretical and Computational Chemistry Studies on R Chroman 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of chroman chemistry.
DFT calculations are crucial for mapping the energetic pathways of chemical reactions, identifying intermediates, and characterizing the transition states that govern reaction rates and outcomes. In the context of synthesizing the chroman core, DFT studies have provided significant insights.
For instance, computational studies on the organocatalytic synthesis of chromane (B1220400) derivatives have been performed to understand the reaction mechanism. rsc.orgresearchgate.net A plausible transition state was proposed based on DFT calculations to explain the formation of the major stereoisomer in a domino Michael/hemiacetalization reaction used to create functionalized chromanes. scispace.com These calculations help rationalize how the catalyst and substrates interact to form the product with specific stereochemistry. scispace.com In other syntheses, such as the nickel-catalyzed reductive cyclization to form chroman derivatives, DFT was used to confirm the proposed catalytic cycle and mechanistic pathway, including the structures of key intermediates. chemrxiv.org
A key strength of DFT is its ability to predict the regioselectivity and stereoselectivity of chemical reactions, guiding synthetic chemists toward desired outcomes. Organocatalysis has emerged as a powerful strategy for controlling selectivity in the synthesis of chiral molecules. mdpi.com
In the asymmetric synthesis of chroman derivatives, DFT calculations have successfully explained the origins of high enantio- and diastereoselectivity. rsc.orgscispace.com By modeling the transition states for the formation of different stereoisomers, researchers can determine the lowest energy pathway, which corresponds to the major product observed experimentally. scispace.comchemrxiv.org For example, in the synthesis of functionalized chromanes via an organocatalytic domino reaction, DFT was used to propose a transition state that accounts for the Si-Si attack of an enamine onto (E)-2-(2-nitrovinyl)phenol, leading to the observed product stereochemistry. scispace.com
The relationship between the three-dimensional structure of 2-substituted chromanes and their specific optical rotations (SORs) has also been investigated using DFT. mdpi.com These studies found that the sign of the SOR is fundamentally related to the helicity of the dihydropyran ring, providing a computational method to help assign the absolute configuration of chiral chromanes. mdpi.com For 2-carboxyl chromanes, calculations can be challenging due to fluctuating conformational distributions. mdpi.com DFT has also been applied to investigate the regioselectivity in the cyclization reactions of related chromene systems, correctly predicting the favored regioisomeric product by comparing the energies of different reaction pathways. researchgate.net
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational preferences. DFT calculations are used to perform systematic conformational analyses, identifying stable conformers and their relative energies.
For 2-substituted chromanes, including those with a carboxylic acid group at the C2 position (an isomer of the title compound), DFT calculations have been used to study the conformational mixture. mdpi.com These analyses revealed that conformers with the carboxylic group in an equatorial position were generally predominant in the equilibrium mixture. mdpi.com Similar computational studies on the related chromone-3-carboxylic acid have been performed to determine its optimized geometric parameters, such as bond lengths and angles, which show good agreement with experimental X-ray diffraction data. nih.gov The energetic profiles of reaction intermediates, such as the conformational analysis of metallacycles in nickel-catalyzed reactions, have also been studied to understand how ligand-substrate interactions influence the reaction pathway. chemrxiv.org
Table 1: Selected DFT-Calculated Bond Parameters for Chromone-3-carboxylic acid This table presents data for the related precursor, chromone-3-carboxylic acid, as a reference for the computational analysis of the chroman scaffold.
| Parameter | Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |
|---|---|---|---|
| Bond Length | C(3)-C(4) | 1.39 | ~1.39 |
| Bond Length | C(12)=C(13) | 1.35 | - |
| Bond Length | C(pyrone)-C(carboxylic acid) | 1.5075 | 1.497 |
Data sourced from a computational study on chromone-3-carboxylic acid. nih.gov
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Modern DFT calculations can account for these environmental factors using various solvation models.
In the conformational analysis of chromanes and their derivatives, implicit solvation models like the SMD (Solvation Model based on Density) or polarizable continuum models (PCM) are frequently employed to simulate the solvent environment (e.g., chloroform, water). mdpi.comnih.gov These models help provide more accurate predictions of conformer populations and energy barriers in solution. mdpi.comnih.gov For example, DFT calculations on the antioxidant activity of Vitamin E analogs with a chroman-6-ol (B1254870) structure were performed in both the gas phase and in the presence of solvents to better reflect experimental conditions. mdpi.com The study of solvatochromic properties of chromone (B188151) derivatives also relies on DFT calculations to understand solute-solvent interactions. rsc.org Furthermore, theoretical studies on metal complexes of coumarin-3-carboxylic acid have involved the calculation of thermodynamic parameters like total enthalpy and entropy, which are critical for understanding the stability and formation of such complexes in solution. researchgate.net
Molecular Modeling and Docking Studies (for derivative interaction with biological targets)
While (R)-Chroman-3-carboxylic acid itself may be a synthetic intermediate, its core structure is found in numerous biologically active molecules. Molecular modeling and docking are computational techniques used to predict how these derivatives bind to biological targets, such as proteins and enzymes, providing a rationale for their observed activity and guiding the design of more potent analogs.
Docking studies have been performed on a wide array of chroman and chromone derivatives. For instance, derivatives have been docked against the serotonin (B10506) transporter (SERT) to understand their potential as antidepressants. researchgate.net In another study, chroman-4-one linked thiosemicarbazide (B42300) derivatives were evaluated as potential inhibitors of the KatG enzyme from Mycobacterium tuberculosis. researchgate.net Docking of newly synthesized chromone derivatives against cancer-related targets like the HERA protein and antioxidant enzymes like Peroxiredoxins has also been conducted, with calculated binding energies showing good correlation with experimental cytotoxic and antioxidant activities. nih.gov Similarly, docking studies of chromane derivatives against cyclooxygenase-2 (COX-2) have been used to predict their anti-inflammatory potential. researchgate.net
The results of these studies are often presented in terms of binding affinity or docking scores, which estimate the strength of the interaction. The specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's active site, are also analyzed to understand the binding mode. researchgate.netresearchgate.net
Table 2: Examples of Molecular Docking Studies on Chroman/Chromone Derivatives
| Derivative Class | Target Protein | Docking Software/Tool | Key Findings/Results | Reference(s) |
|---|---|---|---|---|
| Chroman-4-one linked thiosemicarbazides | KatG of M. tuberculosis | - | Compound 5 could occupy the active site of KatG. | researchgate.net |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein, Peroxiredoxins (3MNG) | - | Derivatives showed closer binding free energies than standard drugs. | nih.gov |
| O-substituted chromane analogues | Cyclooxygenase-2 (COX-2) | Molegro Virtual Docker (MVD) 6.0 | Derivatives SII and SVI showed good Moldock scores of -77.59 and -75.75, respectively. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies (for derivatives)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to derivatives of the chroman scaffold. In one study, a QSAR analysis was performed on a series of lactam-fused chroman derivatives that act as selective serotonin transporter (SERT) inhibitors. researchgate.netresearchgate.net This analysis used various physicochemical parameters and indicator variables to build a predictive model. researchgate.net
Another study developed a statistically significant 3D-QSAR model for a series of 4H-chromene derivatives with anti-colon cancer activity. benthamdirect.com The model, which had a regression coefficient (r²) of 0.52, helped to identify important atomic positions within the molecular structure that are crucial for the observed biological activity. benthamdirect.com Such models are valuable tools in medicinal chemistry for the rational design and optimization of lead compounds. benthamdirect.com
Prediction of Spectroscopic Parameters (e.g., Specific Optical Rotation)
Theoretical and computational chemistry has become an indispensable tool for elucidating the structural and electronic properties of chiral molecules, including this compound. The prediction of spectroscopic parameters, particularly chiroptical properties like specific optical rotation ([α]D), is crucial for determining the absolute configuration of newly synthesized or isolated compounds. mdpi.commdpi.com Quantum mechanical calculations, primarily employing Density Functional Theory (DFT), allow for the reliable prediction of these properties, offering a powerful complement to experimental measurements. nih.govresearchgate.net
However, theoretical calculations for chromanes with carboxyl groups can be challenging. These compounds often exhibit small experimental SOR values, and the calculated results can be highly sensitive to the chosen computational parameters, which may affect the predicted conformational distribution. mdpi.comnih.gov Therefore, careful selection of the theoretical model is paramount for achieving reliable results.
A summary of common computational approaches used for predicting the specific optical rotation of chromane derivatives is presented below.
Table 1: Common Computational Methods for Predicting Specific Optical Rotation in Chromane Derivatives
This table summarizes various Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods reported in the literature for calculating chiroptical properties of chromane analogues.
| Method Abbreviation | Geometry Optimization Level | Optical Rotation Calculation Level | Solvent Model | Reference |
|---|---|---|---|---|
| BL | B3LYP/6-311G(d,p) | B3LYP/Aug-cc-pVDZ | PCM | mdpi.comnih.gov |
| M6 | M06-2X/TZVP | M06-2X/Aug-cc-pVDZ | PCM | mdpi.comnih.gov |
| BL-H | B3LYP/6-311+G(d,p) | B3LYP/Aug-cc-pVDZ | SMD | mdpi.com |
| BH | BH&HLYP/6-311+G(d,p) | M06-2X/Aug-cc-pVDZ | SMD | mdpi.com |
To illustrate the process, the following table shows hypothetical calculated data for two conformers of a chromane derivative. The final predicted specific rotation is the sum of the individual rotations weighted by their Boltzmann population, which is derived from their relative Gibbs free energies.
Table 2: Illustrative Example of Boltzmann-Averaged Specific Optical Rotation Calculation
This table provides a hypothetical example to demonstrate how the contributions of different conformers are weighted to produce a final predicted specific optical rotation value. Data is illustrative of the process for a generic chromane derivative.
| Conformer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) | Calculated [α]D | Weighted [α]D Contribution |
|---|---|---|---|---|
| Conformer A | 0.00 | 73.1 | +25.0 | +18.3 |
| Conformer B | 0.50 | 26.9 | -15.0 | -4.0 |
| Total Predicted [α]D | | 100.0 | | +14.3 |
Research Applications in Medicinal Chemistry: Scaffold Based Exploration
Chroman and Related Systems as Privileged Scaffolds in Drug Discovery
The chroman framework, a benzo-annulated γ-pyrone, is a prominent oxygen-containing heterocyclic system found in a multitude of natural products and synthetic compounds with significant pharmacological value. researchgate.netresearchgate.net This rigid bicyclic structure is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel therapeutic agents. researchgate.netacs.orgnih.govacs.org The prevalence of the chroman core in nature, from tocopherols (B72186) (vitamin E) to flavonoids, underscores its evolutionary selection as a biocompatible and effective pharmacophore. researchgate.net
The utility of chroman and its oxidized form, chromone (B188151), in drug discovery is extensive, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netacs.orgnih.gov The structural rigidity of the chroman ring system, combined with the potential for diverse functionalization at various positions, allows for the fine-tuning of steric, electronic, and hydrophobic properties. This adaptability enables the development of potent and selective ligands for a range of biological targets. acs.orgacs.org For instance, modifications to the chroman scaffold have led to the discovery of potent inhibitors of enzymes like monoamine oxidase B (MAO-B) and selective receptor antagonists. acs.org The strategic use of this privileged structure continues to be an effective approach in generating innovative lead compounds and optimizing them into clinical candidates for various diseases. researchgate.netacs.org
Structure-Activity Relationship (SAR) Studies of (R)-Chroman-3-carboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have revealed key structural features that govern their potency and selectivity for various biological targets.
A notable SAR study on a series of 2H-chromene-3-carboxylic acid derivatives as endothelin-A (ETA) receptor antagonists highlighted the critical role of the stereochemistry and specific substituents. acs.org The study found that the (R)-configuration at the C2 position of the chromene skeleton was essential for high binding affinity. Furthermore, a m,p-methylenedioxyphenyl group at the 2-position, a carboxyl group at the 3-position, and an isopropoxy group at the 6-position were identified as crucial for potent and selective ETA receptor antagonism. acs.org The substituent at the 4-position was also found to be important for enhancing activity, with a range of hydrophobic groups being well-tolerated. acs.org These findings underscore the precise structural requirements for receptor recognition and have guided the development of highly potent and selective antagonists.
In the context of antimicrobial activity, SAR studies of chroman derivatives have also provided valuable insights. For instance, in a series of spiropyrrolidines tethered with a chroman-4-one scaffold, the nature and position of substituents on the chroman ring and the attached heterocyclic moieties significantly influenced their antibacterial and antifungal efficacy. mdpi.comubfc.frnih.gov Similarly, for chromone-3-carboxamide derivatives, modifications of the amide substituent led to varying degrees of anti-inflammatory and cytotoxic properties, demonstrating the tunability of the biological activity through structural modifications. semanticscholar.orgresearchgate.net
The synthesis of lactam-fused chroman derivatives for evaluating their affinity at the 5-HT1A receptor and the serotonin (B10506) transporter also involved extensive SAR exploration. doi.org The position of the lactam fusion and the nature of the 3-amino substituents were systematically varied to understand their impact on receptor binding and functional activity. doi.org These studies collectively demonstrate that the biological activity of this compound derivatives can be systematically optimized by strategic modifications of the chroman core and its substituents.
Exploration of Derivative Bioactivities and Mechanistic Research
The chroman scaffold has been identified as a promising framework for the development of novel antimicrobial agents. acs.org Research into derivatives of this compound and related chroman structures has revealed significant antibacterial and antifungal properties.
In one study, a series of spiropyrrolidines incorporating a chroman-4-one moiety was synthesized and evaluated for their antimicrobial activity. mdpi.comubfc.frnih.gov Several of these compounds displayed moderate to excellent activity against a panel of pathogenic bacteria and fungi. Notably, certain derivatives exhibited higher potency against Bacillus subtilis and Staphylococcus epidermis than the standard antibiotic amoxicillin. mdpi.com Furthermore, one derivative showed comparable antifungal activity against Candida species to the reference drug Amphotericin B. mdpi.com
Another study focused on chroman carboxamide derivatives and their antimicrobial potential. researchgate.net The majority of the synthesized compounds showed good to excellent activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated high potency, particularly against Gram-negative bacteria. researchgate.net For instance, some compounds displayed MIC values ranging from 12.5 to 100 µg/ml against these bacteria. researchgate.net
Computational studies, such as molecular docking, have been employed to understand the potential mechanisms of action. These studies have helped in designing libraries of chroman-based compounds and predicting their binding affinities to microbial protein targets. nih.gov For example, a large library of 2H-chroman-4-one derivatives was designed and evaluated in silico against several fungal and bacterial proteins, identifying promising candidates for further development. nih.gov
The following table summarizes the antimicrobial activity of selected chroman derivatives from the literature.
Table 1: Antimicrobial Activity of Selected Chroman Derivatives
Derivatives of chroman have been investigated for their potential as anti-inflammatory agents. The chroman scaffold is present in several molecules that exhibit significant anti-inflammatory effects.
One study detailed the anti-inflammatory properties of Centchroman, a 3,4-diarylchroman derivative. nih.gov Centchroman demonstrated significant anti-inflammatory action in carrageenin-induced edema and cotton pellet granuloma tests in rodents. nih.gov Its mechanism of action appears to be independent of endogenous adrenocortical hormones. nih.gov
More recent research has focused on synthesizing novel chroman derivatives with enhanced anti-inflammatory activity. A series of 4-ferrocenylchroman-2-one derivatives were designed and synthesized to discover potent agents for treating arthritis. tandfonline.comnih.gov One of the most potent compounds from this series was found to significantly inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. tandfonline.comnih.gov Mechanistic studies indicated that this compound could inhibit the activation of NF-κB and MAPKs signaling pathways, which are key pathways in the inflammatory response. tandfonline.comnih.gov
The synthesis of novel chromone-3-carboxamides has also yielded compounds with anti-inflammatory properties. semanticscholar.orgresearchgate.net Selected derivatives were evaluated for their ability to inhibit inflammatory mediators, highlighting the potential of this class of compounds in inflammation research.
The following table summarizes the anti-inflammatory activity of selected chroman derivatives.
Table 2: Anti-inflammatory Activity of Selected Chroman Derivatives
The chroman scaffold is a key structural feature in numerous compounds with demonstrated antitumor and anticancer activities. connectjournals.comnih.gov Research into derivatives of this compound and related structures has led to the identification of potent antiproliferative agents.
A series of chroman carboxamide analogs were evaluated for their anticancer potency against the MCF-7 breast cancer cell line. connectjournals.com Several compounds displayed good to potent activity, with some showing GI50 values in the micromolar range. connectjournals.com In a separate study, a series of chroman derivatives were designed and examined for their anti-breast cancer activity, with one compound in particular showing promising inhibitory effects on the MCF-7 cell line with a GI50 of 34.7 µM. nih.gov
Chroman-4-one and chromone-based derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer. acs.orgacs.org Two of the most potent inhibitors from this series demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating with their SIRT2 inhibition potency. acs.orgacs.org
Furthermore, 3-benzylidene chroman-4-one analogs have been identified as having excellent anticancer activities. tandfonline.com These compounds exhibited antiproliferative efficacy in the MCF-7 breast cancer cell line, inducing apoptosis and cell cycle arrest. tandfonline.com
The following table summarizes the anticancer activity of selected chroman derivatives.
Table 3: Anticancer Activity of Selected Chroman Derivatives
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Chroman derivatives have emerged as promising anti-angiogenic agents.
A study on a homoisoflavanone isolated from Cremastra appendiculata, which possesses a chroman-4-one core, demonstrated its potent anti-angiogenic activity. researchgate.net This compound was found to inhibit in vitro and in vivo angiogenesis without exhibiting toxicity. researchgate.net
In a rational drug design approach, novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles were synthesized from chromene-3-carboxylic acids. rsc.orgresearchgate.net These compounds were screened for their anti-angiogenic properties, and one derivative was identified as a potent anti-angiogenesis molecule, making it a new lead structure for further development. rsc.orgresearchgate.net Molecular docking studies suggested that this compound has a high binding affinity for key proteins involved in angiogenesis, such as VEGF. rsc.org
Chalcones, which are precursors to flavonoids and contain a structure related to the chroman skeleton, have also been extensively studied for their anti-angiogenic effects. nih.gov Chalcone derivatives have been shown to inhibit various steps in the angiogenic process, including the proliferation, adhesion, migration, and tube formation of endothelial cells. nih.gov
The following table highlights key findings in anti-angiogenesis research involving chroman and related structures.
Table 4: Anti-angiogenesis Research with Chroman and Related Derivatives
Receptor Antagonist Research (e.g., Adenosine (B11128) Receptors)
The chroman framework has been investigated as a scaffold for developing receptor antagonists, including for adenosine receptors, which are G protein-coupled receptors (GPCRs) that modulate numerous physiological processes. diva-portal.org The development of potent and selective antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3) is a significant goal in drug discovery for conditions like Parkinson's disease, cancer, and inflammatory disorders. ekb.egresearchgate.net
While direct research on this compound as an adenosine receptor antagonist is not extensively detailed in the provided results, related chromone and chroman derivatives have shown promise. For instance, chromone derivatives have been synthesized and evaluated as adenosine A2B receptor antagonists. ekb.eg Structure-activity relationship (SAR) studies on other heterocyclic scaffolds, such as 2-aryl-9-substituted-6-morpholinopurine derivatives, have identified potent and selective antagonists for A1 and A3 adenosine receptors, highlighting the importance of specific structural modifications in achieving desired receptor affinity and selectivity. diva-portal.orgmdpi.com The general principle involves modifying a core scaffold to optimize interactions with the receptor's binding pocket. For example, in the development of thieno[3,2-d]pyrimidine (B1254671) derivatives as A2A antagonists, modifications to the aryl group at the 4-position were crucial for potency. researchgate.net This approach of scaffold decoration is central to medicinal chemistry and would be applicable to the this compound core.
Modulation of Biochemical Pathways and Enzyme Interactions (generalized)
The chroman scaffold, including derivatives of chroman-4-one, is a versatile core for developing modulators of various enzymes and biochemical pathways. These structures are considered privileged because they can interact with a wide array of biological targets depending on their substitution patterns. nih.gov
One significant area of research is the development of Sirtuin 2 (SIRT2) inhibitors. SIRT2 is an enzyme implicated in aging-related and neurodegenerative diseases. nih.govacs.org A series of substituted chroman-4-one derivatives have been synthesized and shown to be potent and selective SIRT2 inhibitors with IC50 values in the low micromolar range. nih.govacs.org SAR studies revealed that specific substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were critical for high potency. nih.govacs.org
Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives
| Compound | Substituent (Position 2) | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 1k | n-propyl | 76 | 10.6 |
| 1l | n-heptyl | 57 | - |
| 1n | isopropyl | 52 | - |
Data sourced from studies on chroman-4-one derivatives as SIRT2 inhibitors. nih.govacs.org
Furthermore, chroman derivatives have been investigated as inhibitors of other enzymes, such as monoamine oxidase (MAO), which is a target for treating neurodegenerative diseases like Parkinson's. acs.orgcore.ac.uk Chromone derivatives with substituents at the C7 position have shown significant MAO-B inhibition. acs.org The chroman ring system has also been explored for the inhibition of butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease. core.ac.uk
The chromen moiety can participate in various biochemical pathways, potentially modulating cellular processes like inflammation. This broad utility underscores the value of the chroman scaffold as a starting point for developing targeted therapeutic agents. researchgate.net
Rational Design of Ligands and Lead Compounds based on the Chroman-3-carboxylic Acid Core
The rational design of bioactive compounds often relies on a core scaffold like chroman-3-carboxylic acid, which can be systematically modified to optimize interactions with a specific biological target. ucsd.edursc.org This process involves understanding the structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds. researchgate.net
A key example of rational design involving a chroman-3-carboxylic acid derivative is the development of potent and isoform-selective ROCK2 inhibitors. researchgate.net Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are therapeutic targets for various diseases. Researchers synthesized a series of amide-chroman derivatives, leading to the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. researchgate.net This compound exhibited a ROCK2 inhibitory activity with an IC50 value of 3 nM and was over 22-fold more selective for ROCK2 versus ROCK1. researchgate.net
Molecular docking studies were crucial in this process, suggesting that hydrophobic interactions were key to the high potency and isoform selectivity. researchgate.net This demonstrates how computational tools can be used in conjunction with synthetic chemistry to rationally design lead compounds based on the chroman core.
Table 2: ROCK2 Inhibition by (S)-6-methoxy-chroman-3-carboxylic acid derivative
| Compound | Target | IC50 (nM) | Selectivity (vs. ROCK1) |
|---|---|---|---|
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
Data sourced from research on ROCK2 inhibitors. researchgate.net
The principle of using a privileged scaffold for ligand design is a cornerstone of modern medicinal chemistry. acs.orgoup.com The chroman-3-carboxylic acid core provides a rigid framework that can be strategically functionalized to present chemical groups in a specific three-dimensional orientation, allowing for precise interactions with protein binding sites. This approach has been successfully applied to develop inhibitors for enzymes like SIRT2 and ROCK2, showcasing the scaffold's versatility and therapeutic potential. researchgate.netgu.se
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Enantioselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While methods for the synthesis of chroman derivatives exist, the development of novel, sustainable, and highly enantioselective routes to (R)-Chroman-3-carboxylic acid and its analogs remains a key area of focus.
Future research in this domain is expected to concentrate on several key areas:
Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and generate significant chemical waste. The principles of green chemistry are increasingly being integrated into synthetic protocols. Future routes are likely to employ eco-friendly solvents, such as water or bio-derived solvents, and utilize catalytic systems that are recyclable and have minimal environmental impact. bldpharm.comresearchgate.net Techniques like microwave-assisted and ultrasound-assisted synthesis are also being explored to reduce reaction times and energy consumption. bldpharm.comresearchgate.net
Asymmetric Catalysis: The development of novel chiral catalysts is paramount for achieving high enantioselectivity. Research is ongoing to design and synthesize new organocatalysts, transition-metal catalysts, and biocatalysts (enzymes) that can efficiently and selectively produce the (R)-enantiomer of chroman-3-carboxylic acid. These catalysts often operate under mild conditions and can significantly reduce the need for chiral auxiliaries and resolutions.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and process control. The application of flow chemistry to the enantioselective synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
| Synthetic Approach | Key Features | Potential Advantages |
| Green Chemistry | Use of renewable resources, non-toxic catalysts, and benign reaction conditions. bldpharm.comresearchgate.net | Reduced environmental impact, increased safety, and potential for cost savings. |
| Asymmetric Catalysis | Employment of chiral catalysts to favor the formation of one enantiomer. | High enantiomeric purity, reduced waste from chiral separations. |
| Flow Chemistry | Continuous reaction in a microreactor or flow system. | Enhanced process control, improved safety, and easier scalability. |
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and development of new molecules with desired properties.
For this compound, AI and ML can be instrumental in:
Predicting Bioactivity: Machine learning algorithms can be trained on existing data to predict the biological activity of novel this compound derivatives. bldpharm.comresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest probability of being active against a specific biological target.
Optimizing Molecular Properties: AI can be used to design derivatives with improved pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). By predicting these properties, researchers can focus their synthetic efforts on compounds that are more likely to be effective and have a favorable safety profile.
De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. By providing the model with the this compound scaffold and specifying target activities and properties, it is possible to generate novel derivative structures that have never been synthesized before.
| AI/ML Application | Description | Impact on Derivative Design |
| Bioactivity Prediction | Using algorithms to forecast the biological effects of new compounds. bldpharm.comresearchgate.net | Accelerates the identification of promising drug candidates. |
| ADME/Tox Prediction | Computational modeling of a drug's pharmacokinetic and toxicity profiles. | Reduces late-stage failures in drug development. |
| Generative Design | AI-driven creation of novel molecular structures with desired properties. | Expands the chemical space of potential derivatives. |
Exploration of Undiscovered Reactivity Patterns
The chroman-3-carboxylic acid scaffold possesses multiple reactive sites that can be exploited for further functionalization. While some reactions of related chromone-3-carboxylic acids are known, there is significant potential to uncover novel reactivity patterns for the saturated chroman system, particularly in an enantioselective context.
Future research will likely focus on:
Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C3 position. Exploring novel catalysts and reaction conditions for these transformations could lead to the synthesis of diverse libraries of this compound derivatives.
C-H Activation: Direct functionalization of the C-H bonds on the chroman ring is a highly atom-economical approach to introduce new functional groups. The development of catalysts that can selectively activate specific C-H bonds on the this compound scaffold would open up new avenues for derivatization.
Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could lead to the discovery of novel ring-opening or rearrangement reactions. These transformations could provide access to completely new molecular scaffolds with unique biological activities.
Advanced Materials and Nanoscience Applications of Chroman Derivatives (if applicable, broader scope)
While the primary focus of research on chroman derivatives has been in the life sciences, the unique structural and electronic properties of the chroman ring system suggest potential applications in advanced materials and nanoscience. Although direct applications of this compound in this area are not yet established, its functionalities offer intriguing possibilities.
Future directions could include:
Polymer Chemistry: The carboxylic acid and the aromatic ring of this compound could be utilized as monomers or building blocks for the synthesis of novel polymers. The chirality of the monomer could impart unique chiroptical properties to the resulting polymer, making it suitable for applications in chiral separations or as a chiral sensor.
Nanomaterials: Carboxylic acids are known to act as capping agents or surface modifiers for nanoparticles, influencing their stability, solubility, and surface reactivity. researchgate.net this compound could be used to functionalize the surface of nanoparticles, potentially introducing chirality and specific binding properties. This could be relevant for applications in catalysis, sensing, and drug delivery.
Organic Electronics: The chroman scaffold is a component of some natural products with interesting electronic properties. By modifying the structure of this compound to enhance its electron-donating or -accepting capabilities, it may be possible to develop new organic materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Application Area | Potential Role of this compound |
| Polymer Science | Chiral monomer for the synthesis of polymers with unique optical properties. |
| Nanoscience | Chiral ligand for the surface functionalization of nanoparticles. researchgate.net |
| Organic Electronics | Scaffold for the development of new organic electronic materials. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-Chroman-3-carboxylic acid, and how do they influence experimental handling?
- Answer : The compound (CAS 115822-57-6) has a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. Key properties include a melting point of 117–121°C, boiling point of 356.1±31.0°C (predicted), and density of 1.276±0.06 g/cm³ . These properties necessitate storage at 2–8°C to prevent degradation. Low volatility suggests reflux reactions may require high-boiling solvents (e.g., DMF or DMSO), while its solid-state stability supports characterization via XRD or DSC.
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (chroman ring protons) and δ 10–12 ppm (carboxylic acid proton).
- ¹³C NMR : Signals near δ 170–175 ppm confirm the carboxylic acid group .
Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 179.17. Validation against NIST reference data is recommended to resolve ambiguities .
Q. What are the established synthetic routes for this compound?
- Answer : Common methods include:
- Oxidation of chroman-3-methanol : Using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions.
- Carboxylation of chroman-3-lithium intermediates : CO₂ insertion under anhydrous conditions .
Yields vary (45–70%); purity is enhanced via recrystallization in ethanol/water (1:3).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Contradictions often arise from stereochemical impurities or assay variability. Strategies include:
- Chiral HPLC : Verify enantiomeric purity (>99% for (R)-enantiomer).
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., RSC or ACS publications) to identify methodological outliers .
Q. What computational approaches are effective for modeling the reactivity of this compound in catalysis?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack sites on the chroman ring. Key steps:
- Geometry optimization : Confirm stable conformers using Gaussian or ORCA.
- Reaction pathway mapping : Identify transition states for carboxyl group participation in esterification or amidation .
Compare computational pKa (~4.2) with experimental titration results to validate models .
Q. How should researchers design experiments to optimize the enantioselective synthesis of this compound?
- Answer : A factorial design approach is recommended:
- Variables : Catalyst loading (e.g., Jacobsen’s thiourea catalysts), temperature (–20°C to 25°C), and solvent polarity (THF vs. toluene).
- Response metrics : Enantiomeric excess (ee) via chiral HPLC and yield .
Statistical tools (ANOVA) can identify significant factors. Pilot studies suggest 10 mol% catalyst in THF at 0°C maximizes ee (up to 92%) .
Data Presentation and Reproducibility
Q. What are best practices for reporting this compound data to ensure reproducibility?
- Answer : Follow RSC guidelines:
- Experimental details : Specify reaction scales, purification methods (e.g., column chromatography with silica gel 60), and equipment (e.g., NMR spectrometer frequency) .
- Data tables : Include comparative yields, ee values, and spectral data (e.g., IR carbonyl stretch at ~1700 cm⁻¹).
- Open data : Deposit raw NMR/MS files in repositories like Zenodo for peer validation .
Conflict of Interest and Ethics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
